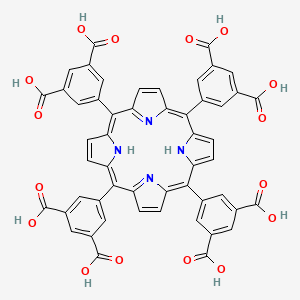

Tetrakis(3,5-dicarboxyphenyl)porphyrin

Übersicht

Beschreibung

Tetrakis(3,5-dicarboxyphenyl)porphyrin is a type of porphyrin-based Metal-Organic Framework (Por-MOF) that has shown high potential in various applications . It is a custom-designed octatopic porphyrin ligand that links a distorted cobalt trigonal prism secondary building unit . It’s used in the preparation of isotypical Por-MOFs with high porosity .

Synthesis Analysis

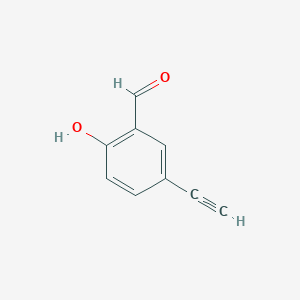

The synthesis of this compound involves the reaction of pyrrole and 3,4-dibenzyloxy . An improved synthetic methodology of crystalline framework solids has been developed using NaOH as a modulator to enhance crystal growth .Molecular Structure Analysis

This compound contains a total of 110 bonds, including 80 non-H bonds, 56 multiple bonds, 12 rotatable bonds, 10 double bonds, 46 aromatic bonds, 4 five-membered rings, 4 six-membered rings, 8 carboxylic acids (aromatic), 8 hydroxyl groups, and 2 Pyrroles .Chemical Reactions Analysis

Porphyrins, including this compound, are of interest in many applications that involve electron transfer and absorption of light, such as solar energy and photodynamic cancer therapy . They are known to undergo extraordinarily fast electron transfers .Physical and Chemical Properties Analysis

This compound is soluble in DMF and DMSO and is stable in air . It possesses permanent microporosity with the highest surface area of 2037 m^2 g^−1 among reported porphyrin-based MOFs .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Tetrakis(3,5-dicarboxyphenyl)porphyrin and related compounds have been synthesized and characterized, revealing their potential as versatile synthons for creating chiral porphyrins and metalloporphyrins. These compounds exhibit unique structural properties and can be used to generate a range of derivatives (Nakagawa, Nagano, & Higuchi, 2001), (Drain & Corden, 1989).

Photophysical Properties

- Research has explored the photophysical properties of these porphyrins, which are crucial for applications in fields like photodynamic therapy and light-harvesting. The studies delve into the excited molecular states and the mechanisms of intersystem crossing, providing insights into their efficacy as photosensitizers (Büchner et al., 2022).

Sensing and Detection

- This compound-based sensors have been developed for heavy metal ion detection. These sensors demonstrate capabilities in colorimetric and fluorescence-based detection, which is significant for environmental monitoring and safety applications (Prabpal, Vilaivan, & Praneenararat, 2017).

Wirkmechanismus

Target of Action

Tetrakis(3,5-dicarboxyphenyl)porphyrin (TDCPP) is a type of porphyrin-based compound . Porphyrins are of interest in many applications that involve electron transfer and absorption of light, such as solar energy and photodynamic cancer therapy . The primary targets of TDCPP are therefore likely to be involved in these processes.

Mode of Action

The mode of action of TDCPP involves its interaction with light and its ability to transfer electrons . In the context of photodynamic cancer therapy, for example, TDCPP would absorb light and transfer electrons, leading to the production of reactive oxygen species that can kill cancer cells .

Biochemical Pathways

The biochemical pathways affected by TDCPP are those involved in the absorption of light and the transfer of electrons . These pathways are crucial in processes such as photosynthesis and cellular respiration .

Result of Action

The result of TDCPP’s action is the production of reactive oxygen species when it absorbs light and transfers electrons . These reactive oxygen species can cause damage to cells, which is useful in the context of photodynamic cancer therapy .

Action Environment

The action of TDCPP is influenced by environmental factors such as the presence of light and the availability of targets for electron transfer . In addition, the stability and efficacy of TDCPP may be influenced by factors such as pH and temperature.

Zukünftige Richtungen

The future directions of Tetrakis(3,5-dicarboxyphenyl)porphyrin research involve its use in various applications such as heterogeneous catalysts in oxidation reactions . The research groups of Chen and Wu have described the utilization of Tetrakis(3,5-dicarboxylphenyl)porphyrin with different metals in the core as a powerful linker to the preparation of isotypical Por-MOFs with high porosity .

Biochemische Analyse

Biochemical Properties

Tetrakis(3,5-dicarboxyphenyl)porphyrin interacts with various biomolecules in biochemical reactions. It has been synthesized and characterized using IR, proton NMR, and mass spectroscopy . Its ground and excited state nature were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. For instance, it has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that 24 hours after oral administration and photoactivation, the quantity of hydrogen peroxide (H2O2) increased, but exclusively in the head extracts . Regardless of photoactivation, this compound resulted in a reduced concentration of H2O2 after 7 days .

Eigenschaften

IUPAC Name |

5-[10,15,20-tris(3,5-dicarboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H30N4O16/c57-45(58)25-9-21(10-26(17-25)46(59)60)41-33-1-2-34(53-33)42(22-11-27(47(61)62)18-28(12-22)48(63)64)36-5-6-38(55-36)44(24-15-31(51(69)70)20-32(16-24)52(71)72)40-8-7-39(56-40)43(37-4-3-35(41)54-37)23-13-29(49(65)66)19-30(14-23)50(67)68/h1-20,53,56H,(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJQTIHIUPFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)C(=O)O)C(=O)O)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O)C=C3)C9=CC(=CC(=C9)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H30N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

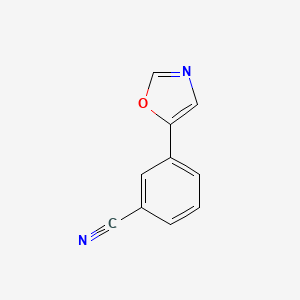

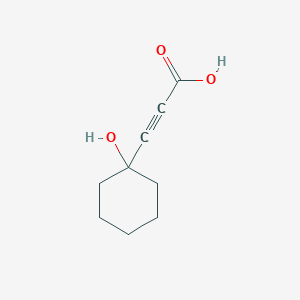

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)

![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)

![tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B3119696.png)

![Dimethyl 3,7-dimethyl-9-oxo-2,4-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B3119701.png)